3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
CAS No.: 1955539-92-0
Cat. No.: VC2954479
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955539-92-0 |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 3-(2-ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
| Standard InChI | InChI=1S/C11H17N3O2/c1-2-15-5-6-16-11-7-9-8-12-4-3-10(9)13-14-11/h7,12H,2-6,8H2,1H3 |
| Standard InChI Key | VMIHVKFZOBNPHP-UHFFFAOYSA-N |
| SMILES | CCOCCOC1=NN=C2CCNCC2=C1 |
| Canonical SMILES | CCOCCOC1=NN=C2CCNCC2=C1 |
Introduction
Chemical Identity and Fundamental Properties
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic organic compound characterized by a fused ring system consisting of a tetrahydropyridine and a pyridazine moiety, with a 2-ethoxyethoxy substituent at position 3. The compound can be identified through several standard chemical identifiers as detailed in Table 1.
Table 1: Chemical Identification Parameters of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
| Parameter | Value |
|---|---|
| CAS Registry Number | 1955539-92-0 |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.2716 g/mol |
| SMILES Notation | CCOCCOc1cc2CNCCc2nn1 |
| InChIKey | VMIHVKFZOBNPHP-UHFFFAOYSA-N |
| MDL Number | MFCD29045987 |
| Purity (Commercial) | Typically 95-98% |
The compound possesses chemical characteristics typical of both pyridazine and tetrahydropyridine ring systems, with the additional functionality of the ethoxyethoxy group contributing to its solubility and potential for hydrogen bonding interactions .
Structural Features and Characteristics
The structure of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibits several distinctive features that influence its chemical behavior and potential applications. The compound contains a bicyclic system where a partially saturated pyridine ring (tetrahydropyridine) is fused with a pyridazine heterocycle in a specific orientation indicated by the [4,3-c] notation.
Core Structural Elements
The tetrahydropyrido[4,3-c]pyridazine scaffold forms the fundamental framework of the molecule, consisting of:
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A six-membered tetrahydropyridine ring containing one nitrogen atom
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A six-membered pyridazine ring containing two adjacent nitrogen atoms
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Fusion of these rings in a [4,3-c] arrangement, creating a specific electronic distribution
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A 2-ethoxyethoxy substituent at position 3 of the pyridazine ring
This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding, while the partially saturated nature of the tetrahydropyridine portion provides conformational flexibility .
Substituent Effects
The 2-ethoxyethoxy group at position 3 represents an important structural feature that significantly impacts the compound's physicochemical properties. This substituent:
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Enhances water solubility compared to more lipophilic analogs
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Provides additional hydrogen bond acceptor sites
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May influence the electronic distribution within the pyridazine ring
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Creates potential for interaction with biological targets through the ether oxygen atoms
Relationship to Other Pyridazine Derivatives
3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine belongs to the broader class of pyridazine derivatives, many of which have demonstrated significant biological activities. Understanding the structure-activity relationships within this class provides context for potential applications of this specific compound.
Comparison with Related Compounds
Several structurally related compounds exhibit notable biological activities:
Table 2: Comparative Analysis of Related Pyridazine Derivatives
These comparisons suggest potential avenues for exploring the biological activities of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine based on structural similarities and differences .
Physical and Chemical Properties
The physical and chemical properties of 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine are influenced by its heterocyclic structure and substituent pattern.
Solubility and Partition Behavior
The presence of the 2-ethoxyethoxy substituent likely enhances the water solubility compared to analogs with more lipophilic substituents. Research on related pyridazine compounds suggests that:
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The pyridazine ring itself contributes to reduced lipophilicity due to its high dipole moment
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The ethoxyethoxy group provides additional hydrophilic character
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The nitrogen atoms in the ring system can participate in hydrogen bonding, further enhancing water solubility
Current Applications and Future Research Directions
Future Research Opportunities
Several promising research directions for 3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine include:
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Comprehensive biological activity screening across multiple therapeutic targets
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Structure-activity relationship studies with systematic variation of the ethoxyethoxy substituent
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Investigation of its potential as an intermediate in the synthesis of more complex bioactive molecules
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Exploration of its physicochemical properties and their impact on drug-like characteristics
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